molecular formula C16H13N3OS B12158373 (5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one CAS No. 641997-51-5

(5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12158373
CAS No.: 641997-51-5
M. Wt: 295.4 g/mol
InChI Key: IEQLFSOUFBCJPO-ZROIWOOFSA-N
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Description

(5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a pyridine ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-methyl aniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thiazole moieties.

    Reduction: Reduction reactions can target the imine group within the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic cells.

Biology

Biologically, the compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.

Medicine

In medicinal chemistry, (5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is being explored for its potential as an anti-cancer agent, particularly due to its ability to inhibit specific enzymes involved in cell proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one apart is its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.

Properties

CAS No.

641997-51-5

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13N3OS/c1-11-5-2-3-7-13(11)18-16-19-15(20)14(21-16)9-12-6-4-8-17-10-12/h2-10H,1H3,(H,18,19,20)/b14-9-

InChI Key

IEQLFSOUFBCJPO-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2

Canonical SMILES

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CN=CC=C3)S2

solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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